Leurosine

描述

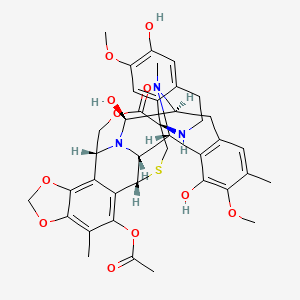

Synthesis Analysis

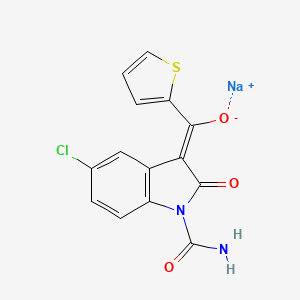

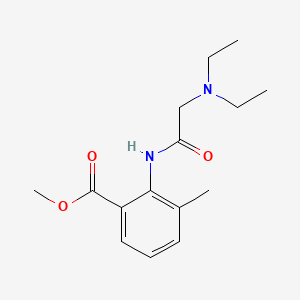

The synthesis of Leurosine involves the oxidation of the Δ 15′ ( 20′) double bond of anhydrovinblastine . Various oxidants, particularly air, are used to produce the corresponding epoxide this compound . A patent also describes a process for the preparation of a compound related to this compound .Molecular Structure Analysis

The molecular structure analysis of this compound can be performed using various techniques such as UV-Visible spectroscopy and Z-scan analysis along with quantum mechanical calculation . These techniques can provide insights into the linear and nonlinear optical activities of this compound .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using stochastic flux analysis . This method constructs several data structures, revealing a variety of statistics about resource creation and consumption during the simulation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques . These properties include color, density, hardness, and melting and boiling points .科学研究应用

抗癌性能

Leurosine,一种活性抗癌生物碱,已被结构鉴定为含有一个环氧基团,与其他长春花抗肿瘤生物碱如长春碱和leurosidine密切相关 (Abraham & Farnsworth, 1969)。此外,它被异常地从之前被认为缺乏抗肿瘤活性的长春花lanceus的一个部分中分离出来 (Farnsworth, 1972)。

生物转化和化学反应

当与辣根过氧化物酶和过氧化氢反应时,this compound会发生异常的哌啶环裂解,导致15'-羟基长春碱的形成。这个反应涉及自由基和亚胺中间体 (Goswami et al., 1988)。

血液学效应

研究表明F-leurosine(甲酰-leurosine)对小鼠具有促血小板生成作用,表明可能直接刺激巨核细胞系统,这可能具有治疗应用 (Krizsa & Cserháti, 1977)。

合成无水长春碱

从this compound合成无水长春碱的简明方法已经实现,反应通过一个碳中心自由基中间体进行。这提供了获得选择性还原生物碱的途径 (Hardouin et al., 2002)。

历史和其他研究

历史研究记录了this compound的实验性抗肿瘤活性及其从长春花Vinca rosea中衍生出来的事实,暗示了它在癌症研究和潜在治疗应用中的作用 (Johnson et al., 1960; Hertz, 1960; Svoboda et al., 2006)。

安全和危害

作用机制

Target of Action

Leurosine is a type of vinca alkaloid, a set of anti-mitotic and anti-microtubule alkaloid agents . The primary targets of this compound are the beta-tubulin in a dividing cell . These targets play a crucial role in cell division, and by interacting with them, this compound can inhibit cell division .

Mode of Action

This compound interacts with its targets by blocking the polymerization of beta-tubulin . This interaction prevents the formation of microtubules, a necessary component for cellular division . As a result, the ability of cancer cells to divide is inhibited .

Biochemical Pathways

The this compound pathway involves the use of the Nugent–RajanBabu reagent in a highly chemoselective de-oxygenation of this compound . Anhydrovinblastine is then reacted sequentially with N-bromosuccinimide and trifluoroacetic acid followed by silver tetrafluoroborate . This pathway affects the microtubule dynamics in cells, leading to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

This compound, as a free base, is very unstable and decomposes by light, heat, or upon standing in the dark over a period of a few days . It is considerably more stable under these conditions as the sulfate salt . The bile is the major route of excretion: 80% of radioactivity was recovered in the bile during the first 28 h after intravenous administration . 54% of the this compound binds, in the concentration range of 0.1 umol/l-0.5 mmol/l to plasma proteins .

Result of Action

The result of this compound’s action is the inhibition of cell division, particularly in cancer cells . By preventing the formation of microtubules, this compound stops the cells from dividing, which can lead to cell death or apoptosis . This makes this compound a valuable compound in the treatment of certain types of cancer .

Action Environment

This compound is derived from the periwinkle plant Catharanthus roseus . The plant’s environment can influence the production and action of this compound. For instance, environmental stress conditions can trigger the plant to produce more of these alkaloids . Furthermore, this compound’s stability and efficacy can be affected by environmental factors such as light and heat, as it is very unstable and decomposes under these conditions .

生化分析

Biochemical Properties

Leurosine interacts with various biomolecules in biochemical reactions. It is believed to interfere with the cellular metabolic pathways leading from glutamic acid to urea, and from glutamic acid to the citric acid cycle

Cellular Effects

This compound has shown potential in influencing cell function. It has been found to exhibit in vitro inhibition of cell viability against the human breast cancer cell line MDA-MB

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tubulin, preventing it from forming into microtubules, a necessary component for cellular division . This mechanism is similar to other vinca alkaloids, which prevent microtubule polymerization

Temporal Effects in Laboratory Settings

This compound, as the free base, is a very unstable substance which decomposes by light, heat, or upon standing in the dark over a period of a few days. It is considerably more stable under these conditions as the sulfate salt

Metabolic Pathways

This compound is believed to interfere with the cellular metabolic pathways leading from glutamic acid to urea, and from glutamic acid to the citric acid cycle

属性

| { "Design of Synthesis Pathway": "The synthesis of Leurosine can be achieved through a multi-step process involving several key reactions.", "Starting Materials": [ "3,4-Dihydroxyphenylalanine (DOPA)", "Dimethyl sulfate", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: DOPA is treated with dimethyl sulfate to form the methyl ester derivative.", "Step 2: The methyl ester derivative is then nitrosated with sodium nitrite and hydrochloric acid to form the corresponding nitroso derivative.", "Step 3: The nitroso derivative is reduced to the corresponding amine using sodium hydroxide.", "Step 4: The resulting amine is then acylated using ethyl acetate and acetic acid to form the corresponding amide.", "Step 5: The amide is then hydrolyzed using sodium hydroxide to form Leurosine.", "Step 6: The final product is isolated and purified using a combination of methanol and sodium bicarbonate." ] } | |

CAS 编号 |

23360-92-1 |

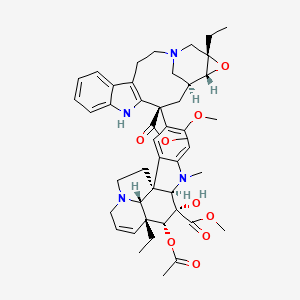

分子式 |

C46H56N4O9 |

分子量 |

809.0 g/mol |

IUPAC 名称 |

methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3 |

InChI 键 |

LPGWZGMPDKDHEP-UHFFFAOYSA-N |

手性 SMILES |

CC[C@]12CN3CCC4=C([C@](CC(C3)C1O2)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

SMILES |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

规范 SMILES |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

外观 |

Solid powder |

其他 CAS 编号 |

23360-92-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

In water, 7.56X10-3 mg/L at 25 °C (est) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

leurosine leurosine sulfate (1:1), (3'alpha,4'alpha)-isomer leurosine sulfate (2:1), (3'alpha,4'alpha)-isomer leurosine sulfate, (3'alpha,4'alpha)-isome |

蒸汽压力 |

6.23X10-26 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrole-2-carboxaldehyde, 5,5'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-(3-hydroxypropyl)-3-methyl-](/img/structure/B1682991.png)

![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)